REACTION_CXSMILES
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[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6](I)[CH3:7].[CH3:9][C:10]([O-])(C)C.[K+]>CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH2:9]([C:2]([CH2:6][CH3:7])([C:1]#[N:5])[C:3]#[N:4])[CH3:10] |f:2.3,4.5|
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Name
|
|
Quantity
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15.2 g
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Type
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reactant
|
Smiles
|
C(CC#N)#N
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Name
|
|
Quantity
|
36.8 mL
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Type
|
reactant
|
Smiles
|
C(C)I
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Name
|
|
Quantity
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3 g
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Type
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catalyst
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
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Name
|
|
Quantity
|
51.6 g
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Type
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reactant
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Smiles
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CC(C)(C)[O-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring for 30 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was cooled in an ice bath
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Type
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CUSTOM
|
Details
|
the ice bath was removed
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Type
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STIRRING
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Details
|
the mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
Extraction with DCM/H2O
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying over Na2SO4 and evaporation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)C(C#N)(C#N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |